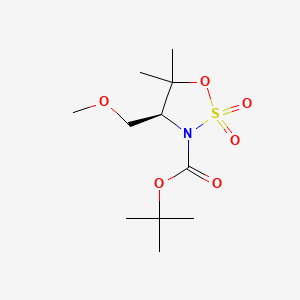
tert-butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a methoxymethyl group, and a dioxo-oxathiazolidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate typically involves multiple steps. One common approach is to start with the appropriate oxathiazolidine precursor and introduce the tert-butyl and methoxymethyl groups through a series of reactions. Specific reagents and conditions can vary, but common steps include:
Formation of the oxathiazolidine ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
Introduction of the tert-butyl group: This is often done using tert-butyl chloride in the presence of a base.
Methoxymethylation: This step typically involves the use of methoxymethyl chloride and a base to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiazolidine ring to other sulfur-containing structures.
Substitution: The methoxymethyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
tert-Butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4S)-4-(hydroxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate
- tert-Butyl (4S)-4-(ethoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate
Uniqueness
tert-Butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C11H21NO6S |
|---|---|
Molecular Weight |
295.35 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C11H21NO6S/c1-10(2,3)17-9(13)12-8(7-16-6)11(4,5)18-19(12,14)15/h8H,7H2,1-6H3/t8-/m0/s1 |
InChI Key |
NFVMPEHVSFHYRM-QMMMGPOBSA-N |
Isomeric SMILES |
CC1([C@@H](N(S(=O)(=O)O1)C(=O)OC(C)(C)C)COC)C |
Canonical SMILES |
CC1(C(N(S(=O)(=O)O1)C(=O)OC(C)(C)C)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















